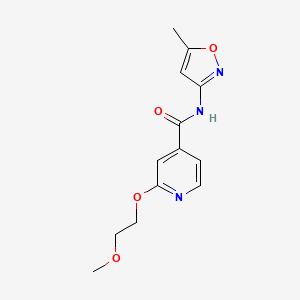

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-9-7-11(16-20-9)15-13(17)10-3-4-14-12(8-10)19-6-5-18-2/h3-4,7-8H,5-6H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIOCVROUCFASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=NC=C2)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization via Nucleophilic Aromatic Substitution

A common route involves substituting a halogen at the 2-position of pyridine-4-carboxylic acid derivatives. For example, 4-cyanopyridine-2-chloride undergoes nucleophilic displacement with 2-methoxyethanol in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Reaction Conditions

- Substrate : 2-Chloropyridine-4-carbonitrile

- Nucleophile : 2-Methoxyethanol (excess)

- Base : K₂CO₃ (2.5 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80–100°C

- Yield : 65–72%

Post-reaction hydrolysis of the nitrile to a carboxylic acid is achieved using concentrated hydrochloric acid (HCl) at reflux.

Directed Ortho Metalation (DoM)

An alternative method employs directed metalation to introduce the 2-methoxyethoxy group. Starting with pyridine-4-carboxylic acid, a directing group (e.g., trimethylsilyl) is installed at the 3-position to facilitate lithiation at the 2-position. Subsequent quenching with 2-methoxyethyl iodide affords the desired substituent.

Key Advantages :

- Higher regioselectivity compared to electrophilic substitution.

- Compatibility with sensitive functional groups.

Synthesis of 5-Methyl-1,2-oxazol-3-amine

Bredereck Reaction

The Bredereck reaction is widely used to synthesize 2,4-disubstituted oxazoles. α-Haloketones react with urea or thiourea derivatives to form oxazolines, which are dehydrogenated to oxazoles.

Example Protocol

- Substrate : 3-Chloropentane-2,4-dione

- Reagent : Urea (2.0 equiv)

- Catalyst : Phenyltrimethylammonium bromide (PTT)

- Solvent : Ionic liquid [bmim][BF₄]

- Temperature : 80°C

- Yield : 78–85%

The resulting 5-methyl-1,2-oxazole is then nitrated and reduced to the amine using hydrogenation (H₂/Pd-C).

Cycloisomerization of Propargylic Amides

A green chemistry approach utilizes propargylic amides cyclized under silica gel-supported conditions. This method avoids toxic reagents and achieves high atom economy.

Reaction Conditions

- Substrate : N-Propargylacetamide

- Catalyst : Silica gel (acidic)

- Solvent : Solvent-free

- Temperature : 60°C

- Yield : 90%

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The pyridine-4-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 5-methyl-1,2-oxazol-3-amine.

Optimized Protocol

Microwave-Assisted Suzuki-Miyaura Coupling

For advanced intermediates, a palladium-catalyzed cross-coupling between boronic esters and halopyridines is employed. This method enhances reaction efficiency and reduces time.

Example

- Substrate : 2-(2-Methoxyethoxy)-4-iodopyridine

- Boronic Ester : 5-Methyl-1,2-oxazol-3-ylboronic acid pinacol ester

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : Na₂CO₃ (2.0 equiv)

- Solvent : 1,2-Dimethoxyethane (DME)/H₂O (3:1)

- Conditions : Microwave, 120°C, 20 min

- Yield : 76%

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Medicine: The compound could be investigated for its potential therapeutic properties.

Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-methoxyethoxy)-N-(5-methylisoxazol-3-yl)benzamide

- 2-(2-methoxyethoxy)-N-(5-methylisoxazol-3-yl)pyridine

Uniqueness

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : 2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide

- Molecular Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

This compound features a pyridine ring substituted with a carboxamide group and an oxazole moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives in cancer treatment. For instance, derivatives similar to the compound have demonstrated significant cytotoxicity against various cancer cell lines:

- Cytotoxicity : Compounds within the oxazole class have shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

The proposed mechanisms by which oxazole derivatives exert their anticancer effects include:

- Induction of Apoptosis : Flow cytometry assays indicate that these compounds can induce apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase-3 cleavage .

- Cell Cycle Arrest : Some studies suggest that certain derivatives can arrest the cell cycle at the G0-G1 phase, preventing further proliferation of cancer cells .

Selectivity and Safety

The selectivity of these compounds towards cancerous cells versus normal cells is crucial for therapeutic applications. Preliminary findings suggest that some oxazole derivatives exhibit higher selectivity towards cancer cells while sparing normal cells, which is a favorable characteristic for drug development .

Table 1: Biological Activity of Related Oxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis induction |

| Compound B | U-937 | 2.41 | Cell cycle arrest |

| Compound C | HeLa | 1.50 | Apoptosis induction |

| Compound D | PANC-1 | 0.90 | Selective inhibition |

Table 2: Summary of Findings on Biological Activity

Case Studies

In a recent study exploring the structure-activity relationship (SAR) of oxazole derivatives, researchers synthesized several analogs and evaluated their biological activities against various cancer cell lines. Notably, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their counterparts with electron-donating groups . This finding underscores the importance of chemical modifications in optimizing biological activity.

Q & A

Q. Critical Conditions :

- Temperature : Strict control (±2°C) during exothermic steps (e.g., amide coupling) to avoid side reactions.

- Solvent Purity : Anhydrous DMF for moisture-sensitive reactions to prevent hydrolysis .

- Reaction Time : Monitoring via TLC/HPLC to prevent over-reaction, which can degrade the oxazole moiety .

How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?

Advanced Data Contradiction Analysis

Discrepancies often arise from subtle structural variations (e.g., methoxy vs. methyl groups) altering target binding. Methodological steps:

Comparative SAR Studies : Synthesize analogs (e.g., replacing methoxyethoxy with ethoxyethoxy) and test inhibitory activity against target enzymes (e.g., COX-2 or thymidylate synthase) .

Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets. For example, notes that methoxy groups enhance hydrophobic interactions in enzyme pockets compared to methyl .

Molecular Dynamics (MD) Simulations : Compare stability of ligand-target complexes to identify critical residues driving activity differences .

What advanced techniques are recommended for elucidating the three-dimensional structure of this compound, particularly when crystallographic data is ambiguous?

Q. Advanced Structural Elucidation

X-ray Crystallography : Use high-resolution data (≤1.0 Å) with SHELXL for refinement. If twinning occurs, employ SHELXD for data deconvolution .

Complementary NMR : For flexible regions (e.g., methoxyethoxy side chains), use -NOESY to assess conformational dynamics in solution .

Electron Diffraction : For microcrystalline samples, combine with cryo-EM to resolve ambiguous electron density maps .

How can researchers optimize the yield of the final product during large-scale synthesis?

Q. Advanced Process Optimization

Stepwise Reaction Monitoring : Use in-situ FTIR to track carboxamide bond formation and adjust reagent stoichiometry dynamically .

Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling steps to improve efficiency (e.g., achieved 88% yield via microwave-assisted catalysis) .

Solvent Engineering : Replace DMF with ionic liquids (e.g., [BMIM][BF]) to enhance solubility and reduce side reactions .

What methodologies are suitable for investigating the compound’s mechanism of action as a potential enzyme inhibitor?

Q. Basic Mechanistic Studies

In Vitro Enzyme Assays : Measure IC values against purified targets (e.g., dihydrofolate reductase) using spectrophotometric methods .

Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

Advanced Approaches :

- Cryo-EM : Visualize inhibitor-enzyme complexes at near-atomic resolution .

- Alanine Scanning Mutagenesis : Identify key binding residues in the enzyme active site .

How can computational tools predict the compound’s binding affinity to novel biological targets?

Q. Advanced Computational Screening

Molecular Docking : Use AutoDock Vina or Glide to screen against targets like MPXV DNA polymerase. highlights strong docking scores (−9.2 kcal/mol) for similar oxazole derivatives .

Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to prioritize synthesis .

MD Simulations : Validate docking poses over 100 ns trajectories to assess complex stability (RMSD < 2.0 Å) .

What strategies mitigate challenges in reproducing synthetic protocols from literature for this compound?

Q. Troubleshooting Synthesis

Reagent Sourcing : Ensure 5-methyl-1,2-oxazol-3-amine is ≥98% pure (HPLC) to avoid byproducts .

Scale-Dependent Adjustments : For Kilo-lab scale, optimize mixing efficiency (e.g., continuous flow reactors) to maintain heat transfer .

Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., hydrolyzed oxazole) and adjust pH or solvent polarity .

How do structural modifications (e.g., substituent changes) impact the compound’s pharmacokinetic properties?

Q. Advanced Structure-Property Relationships

LogP Measurement : Compare octanol-water partitioning to assess lipophilicity changes (e.g., methoxyethoxy increases LogP vs. hydroxyethoxy) .

Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., oxazole ring oxidation) and modify substituents (e.g., fluorination) .

Permeability Assays : Use Caco-2 cell monolayers to evaluate intestinal absorption trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.